molecular formula C32H47N7O8S B560589 E3 ligase Ligand-Linker Conjugates 4

E3 ligase Ligand-Linker Conjugates 4

Cat. No.: B560589
M. Wt: 689.8 g/mol
InChI Key: UFMONCFLONVNNI-UWPQIUOOSA-N
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Description

VH032-PEG4-N3, also known as (S,R,S)-AHPC-PEG4-N3, is a synthesized E3 ligase ligand-linker conjugate. It incorporates the (S,R,S)-AHPC based von Hippel-Lindau (VHL) ligand and a 4-unit polyethylene glycol (PEG) linker. This compound is primarily used in proteolysis targeting chimera (PROTAC) technology, which is a novel approach for targeted protein degradation .

Mechanism of Action

Target of Action

The primary target of E3 ligase Ligand-Linker Conjugates 4, also known as (S,R,S)-AHPC-PEG4-N3, is the E3 ubiquitin ligase . E3 ubiquitin ligases are a large family of enzymes that play an essential role in catalyzing the ubiquitination process and transferring ubiquitin protein to attach the lysine site of targeted substrates . They are involved in regulating various biological processes and cellular responses to stress signals associated with cancer development .

Mode of Action

This compound operates by recruiting the E3 ubiquitin ligase to trigger proteasomal degradation . The compound incorporates a ligand for the E3 ubiquitin ligase and a linker . This allows the compound to selectively bind and recruit target substrates for ubiquitination . The process of attaching ubiquitin and ubiquitin-like proteins to cellular proteins is called ubiquitylation, which plays a vital role during posttranslational modification .

Biochemical Pathways

The compound affects the ubiquitin-proteasome system (UPS) , a major pathway for protein degradation . The UPS is a cascade reaction and an important way for short-lived, misfolded, and damaged proteins degradation . E3 ligases are the important part of the UPS and can provide regulatory specificity . They regulate the last step of the enzymatic cascade, which also consists of ubiquitin activating enzymes (E1s) and ubiquitin conjugating enzymes (E2s) .

Pharmacokinetics

The efficacy and selectivity of molecules inducing protein degradation, like this compound, depend on their affinity to the target protein and the type of e3 ubiquitin ligase that is recruited . Exploiting additional E3 ligases that are selectively expressed in specific tissues or cells, or regulated under certain conditions, can considerably broaden the applicability of molecular degraders as a therapeutic modality .

Result of Action

The result of the compound’s action is the degradation of target proteins via the UPS . This process is crucial for maintaining cellular homeostasis . By selectively attaching ubiquitin to specific substrates, E3 ligases can regulate the degradation of over 80% of proteins in cells . This process is one of the most important mechanisms for controlling the levels of protein expression .

Future Directions

The future directions of research on “E3 ligase Ligand-Linker Conjugates 4” involve expanding the use of E3 ligases in the field of targeted protein degradation (TPD). Less than 2% amongst hundreds of E3 ligases in the human genome have been engaged in current studies in the TPD field, calling for the recruiting of additional ones to further enhance the therapeutic potential of TPD .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of VH032-PEG4-N3 involves several steps. The key component, (S,R,S)-AHPC, is first synthesized and then conjugated with a 4-unit PEG linker. The final product, VH032-PEG4-N3, is obtained through a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing alkyne groups.

Industrial Production Methods

Industrial production of VH032-PEG4-N3 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent reaction conditions to ensure the consistency and quality of the final product. The compound is typically produced in a controlled environment to prevent contamination and degradation .

Chemical Reactions Analysis

Comparison with Similar Compounds

Similar Compounds

Uniqueness

VH032-PEG4-N3 is unique due to its 4-unit PEG linker, which provides optimal flexibility and solubility for various applications. Its ability to undergo both CuAAc and SPAAC reactions makes it highly versatile in chemical synthesis and biological research .

Properties

IUPAC Name

(2S,4R)-1-[(2S)-2-[[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H47N7O8S/c1-22-28(48-21-35-22)24-7-5-23(6-8-24)18-34-30(42)26-17-25(40)19-39(26)31(43)29(32(2,3)4)37-27(41)20-47-16-15-46-14-13-45-12-11-44-10-9-36-38-33/h5-8,21,25-26,29,40H,9-20H2,1-4H3,(H,34,42)(H,37,41)/t25-,26+,29-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFMONCFLONVNNI-UWPQIUOOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCOCCOCCN=[N+]=[N-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCOCCOCCOCCN=[N+]=[N-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H47N7O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

689.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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